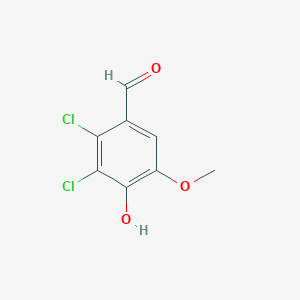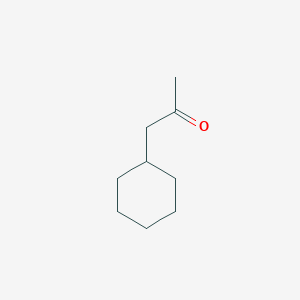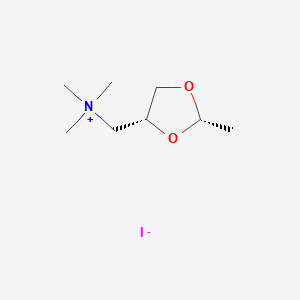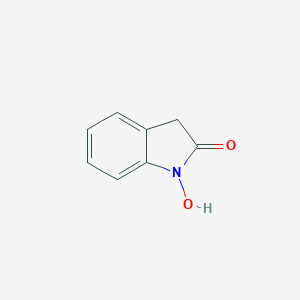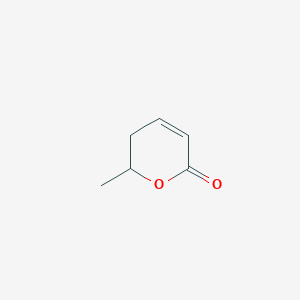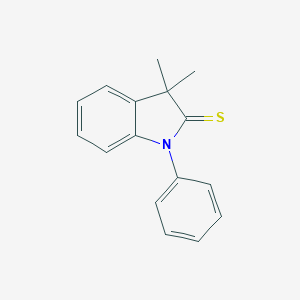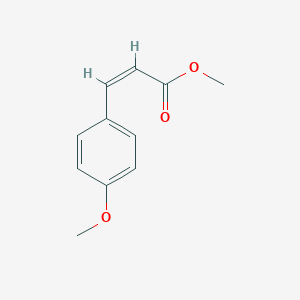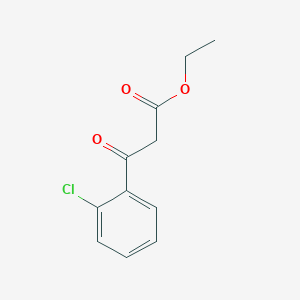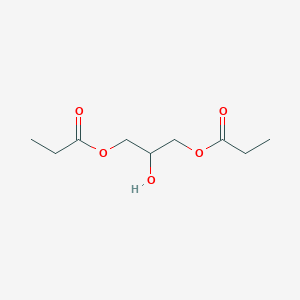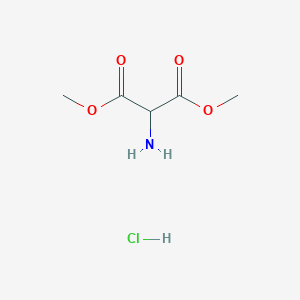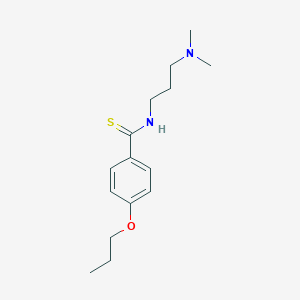
Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio-, also known as BODIPY FL GABA, is a chemical compound that has been widely used in scientific research applications. It belongs to the class of fluorescent dyes that are used for labeling and imaging purposes. BODIPY FL GABA is an important tool for studying the function and regulation of gamma-aminobutyric acid (GABA) receptors in the central nervous system.
Wirkmechanismus
Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio- FL GABA binds to the GABA receptors in a reversible and competitive manner. The binding of Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio- FL GABA to the GABA receptor causes a conformational change in the receptor, which results in the emission of green light. The intensity of the fluorescence signal is proportional to the number of receptors labeled with Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio- FL GABA.
Biochemische Und Physiologische Effekte
Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio- FL GABA has no known biochemical or physiological effects on the cells or tissues labeled with this dye. The binding of Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio- FL GABA to the GABA receptor does not affect the function or regulation of the receptor.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio- FL GABA in lab experiments include its high sensitivity, specificity, and photostability. Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio- FL GABA is also compatible with a wide range of imaging techniques, including confocal microscopy, two-photon microscopy, and flow cytometry. The limitations of using Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio- FL GABA include its relatively high cost, the need for specialized equipment and expertise, and the potential for nonspecific binding to other proteins or molecules.
Zukünftige Richtungen
There are several future directions for the use of Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio- FL GABA in scientific research. One potential direction is the development of new labeling strategies that allow for the simultaneous labeling of multiple GABA receptor subtypes. Another direction is the application of Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio- FL GABA in the study of GABA receptor dysfunction in neurological disorders, such as epilepsy and schizophrenia. Additionally, the use of Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio- FL GABA in high-throughput screening assays for the identification of new drugs that target GABA receptors is an area of active research.
Synthesemethoden
The synthesis of Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio- FL GABA involves the reaction of 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio-) with N-(3-dimethylaminopropyl)-p-propoxythio-amine. The reaction is carried out in the presence of a catalyst and under specific conditions of temperature and pressure. The resulting product is a fluorescent dye that emits green light when excited by a light source.
Wissenschaftliche Forschungsanwendungen
Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio- FL GABA has been widely used in scientific research to study the function and regulation of GABA receptors. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal activity in the central nervous system. GABA receptors are the primary targets of many drugs, including benzodiazepines, barbiturates, and ethanol. By labeling GABA receptors with Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio- FL GABA, researchers can study the localization, trafficking, and turnover of these receptors in live cells and tissues.
Eigenschaften
CAS-Nummer |
16531-38-7 |
|---|---|
Produktname |
Benzamide, N-(3-dimethylaminopropyl)-p-propoxythio- |
Molekularformel |
C15H24N2OS |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
N-[3-(dimethylamino)propyl]-4-propoxybenzenecarbothioamide |
InChI |
InChI=1S/C15H24N2OS/c1-4-12-18-14-8-6-13(7-9-14)15(19)16-10-5-11-17(2)3/h6-9H,4-5,10-12H2,1-3H3,(H,16,19) |
InChI-Schlüssel |
DAVJFCSWYBRJQP-UHFFFAOYSA-N |
Isomerische SMILES |
CCCOC1=CC=C(C=C1)C(=NCCCN(C)C)S |
SMILES |
CCCOC1=CC=C(C=C1)C(=S)NCCCN(C)C |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C(=S)NCCCN(C)C |
Andere CAS-Nummern |
16531-38-7 |
Synonyme |
N-[3-(Dimethylamino)propyl]-p-propoxythiobenzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



